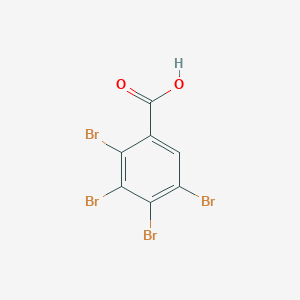

2,3,4,5-Tetrabromobenzoic acid

Vue d'ensemble

Description

2,3,4,5-Tetrabromobenzoic acid is an organohalogen compound and a derivative of benzoic acid. It is characterized by the presence of four bromine atoms attached to the benzene ring at the 2, 3, 4, and 5 positions. This compound has a molecular formula of C7H2Br4O2 and a molecular weight of approximately 437.7 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrabromobenzoic acid typically involves the bromination of benzoic acid. One efficient method is the exhaustive bromination using 1,3-dibromoisocyanuric acid in concentrated sulfuric acid (H2SO4) solution . This method allows for the preparation of the compound on a multigram scale. The reaction conditions involve maintaining a controlled temperature and ensuring complete bromination to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, would be essential to obtain analytically pure this compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4,5-Tetrabromobenzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less brominated derivatives.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce less brominated benzoic acids .

Applications De Recherche Scientifique

Chemical Synthesis and Coordination Chemistry

TBBA is utilized as a building block in organic synthesis and coordination chemistry. It serves as an important intermediate in the synthesis of various brominated compounds, which can be further modified for specific applications. The compound can undergo multiple chemical reactions including substitution, reduction, and oxidation, making it versatile for synthetic pathways.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Bromine atoms can be replaced by other functional groups | Nucleophiles (amines, thiols) |

| Reduction | Forms less brominated derivatives | Lithium aluminum hydride (LiAlH4) |

| Oxidation | Produces higher oxidation state compounds | Potassium permanganate (KMnO4) |

Biological Research

In biological contexts, TBBA acts as a metabolite of flame retardants like 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB). Studies have shown that TBBA can be detected in human urine samples after exposure to TBB-containing products. This makes TBBA a potential biomarker for assessing human exposure to brominated flame retardants (BFRs), which are known to have endocrine-disrupting properties.

Case Study: Urinary Biomarker Analysis

A study developed methods to measure TBBA levels in urine samples from participants exposed to Firemaster® 550 (FM550), a common flame retardant mixture. The results indicated that TBBA could serve as an effective biomarker for exposure assessment in human populations .

Environmental Science

TBBA's role extends into environmental science where it is monitored as a contaminant resulting from the degradation of BFRs. Its presence in indoor dust and human tissues raises concerns regarding chronic exposure and potential health impacts. Research has highlighted the need for comprehensive studies on the environmental fate of TBBA and its implications for public health.

Environmental Monitoring

- TBBA is often measured alongside other BFRs to evaluate exposure risks in residential settings.

- Studies have shown correlations between TBBA levels in household dust and human biomonitoring data.

Industrial Applications

While TBBA does not have widespread commercial applications on its own, it is relevant in the context of developing new flame retardants that are less toxic than their predecessors. The ongoing research focuses on how TBBA can inform safer alternatives to traditional BFRs.

Medicine and Toxicology

Research into the potential biological activities of TBBA is ongoing. Investigations are being conducted to understand its interactions with biomolecules and any associated toxicological effects. Given its structural similarities with other brominated compounds, there is concern regarding its safety profile.

Potential Health Risks

- Studies suggest that exposure to TBBA may have endocrine-disrupting effects.

- Ongoing research aims to elucidate the mechanisms by which TBBA exerts its biological effects.

Mécanisme D'action

The mechanism of action of 2,3,4,5-Tetrabromobenzoic acid involves its interaction with various molecular targets and pathways. As a metabolite of flame retardants, it can be involved in the detoxification processes in biological systems. The compound may interact with enzymes and receptors, influencing metabolic pathways and cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,4,5,6-Pentabromobenzoic acid: Another brominated derivative of benzoic acid with five bromine atoms.

2,3,4,5-Tetrabromophthalic acid: A related compound with a similar bromination pattern but with a different carboxylic acid arrangement.

Uniqueness

2,3,4,5-Tetrabromobenzoic acid is unique due to its specific bromination pattern and its role as a metabolite of certain flame retardants. Its distinct chemical structure and properties make it valuable for specific applications in research and industry .

Activité Biologique

2,3,4,5-Tetrabromobenzoic acid (TBBA) is a brominated compound that has garnered attention due to its potential biological activities and implications for human health. This article reviews the existing literature on the biological activity of TBBA, focusing on its metabolism, toxicity, and possible health effects.

Overview of this compound

TBBA is primarily recognized as a metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), a flame retardant commonly used in various consumer products. The metabolism of TBB in mammals leads to the formation of TBBA, which is then excreted through urine and feces .

Metabolism and Excretion

Research indicates that TBBA is rapidly metabolized in liver microsomes from rats and humans. Key findings include:

- Metabolic Pathways : TBBA is formed through the cleavage of the 2-ethylhexyl chain from TBB without requiring added cofactors .

- Kinetic Parameters : The estimated Michaelis-Menten constant () for TBBA metabolism in human liver microsomes was found to be 11.1 ± 3.9 μM with a maximum velocity () of 0.644 ± 0.144 nmol min mg protein .

- Excretion : In studies involving rats, cumulative excretion via feces increased with dosage, while urinary excretion decreased correspondingly . No significant bioaccumulation was observed in tissues following multiple doses .

Toxicological Profile

The toxicity of TBBA remains largely uncharacterized; however, its structural similarity to other toxic pollutants raises concerns about its potential health effects:

- Endocrine Disruption : There is evidence suggesting that brominated compounds like TBBA may disrupt endocrine functions. A study highlighted the obesogenic properties associated with exposure to flame retardants containing TBBA .

- Biomarker for Exposure : TBBA has been identified as a biomarker for exposure to TBB and related flame retardants in human populations. Mass spectrometry techniques have been developed to measure TBBA levels in urine samples from volunteers exposed to these compounds .

Case Study: Urinary Biomonitoring

A study conducted on a cohort of adult volunteers (n = 64) aimed to assess exposure to Firemaster® 550 (FM550), which contains TBB. The study involved:

- Collection of urine and handwipe samples.

- Measurement of urinary TBBA as an indicator of exposure.

- Results indicated significant levels of TBBA in urine correlated with environmental exposure to FM550 components .

Research Findings on Biological Activity

Summary Table of Key Findings

| Parameter | Value/Observation |

|---|---|

| Metabolite Source | From TBB (2-ethylhexyl-2,3,4,5-tetrabromobenzoate) |

| Kinetic Parameters () | 11.1 ± 3.9 μM |

| Maximum Velocity () | 0.644 ± 0.144 nmol min mg protein |

| Excretion Route | Primarily urinary; minimal tissue bioaccumulation |

| Health Concerns | Potential endocrine disruptor; obesogenic effects |

Propriétés

IUPAC Name |

2,3,4,5-tetrabromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVILQONZZZERSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016690 | |

| Record name | 2,3,4,5-Tetrabromobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27581-13-1 | |

| Record name | 2,3,4,5-Tetrabromobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of 2,3,4,5-Tetrabromobenzoic acid (TBBA) and why is it relevant to study?

A: this compound (TBBA) is a significant metabolite of certain novel brominated flame retardants (NBFRs), specifically 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB). [, ] TBB is increasingly used as a replacement for phased-out polybrominated diphenyl ether (PBDE) flame retardants. [] Since TBB is commonly found in indoor dust, concerns exist about chronic human exposure and the potential toxicity of its metabolites, including TBBA. []

Q2: How is TBBA formed in the body?

A: Research suggests that TBBA is formed through the metabolism of TBB. In vitro studies using human and rat liver and intestinal fractions showed that TBB is consistently metabolized to TBBA via cleavage of the 2-ethylhexyl chain. [] This metabolic pathway was also observed in purified porcine carboxylesterase. []

Q3: Why is the formation of TBBA from TBB potentially concerning?

A: While the formation of TBBA may actually reduce the bioaccumulation potential of TBB in mammals, [] little is known about the toxicity of TBBA itself. Its structural similarity to other known toxic pollutants raises concerns. [] Further research is needed to understand the in vivo toxicokinetics and potential health effects of TBBA.

Q4: Beyond its presence as a metabolite, has TBBA been directly detected in environmental samples?

A: Yes, TBBA has been detected in environmental samples. For instance, a study analyzing sediment samples from the River Thames found the presence of TBBA. [] This research highlights the relevance of TBBA not just as a metabolite but also as a potentially persistent environmental contaminant.

Q5: What analytical techniques are used to quantify TBBA in biological and environmental samples?

A: A common method for quantifying TBBA in human urine involves solid phase extraction followed by high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS). [] This technique enables the sensitive and specific detection of TBBA even at low concentrations. For environmental samples like sediment, liquid chromatography coupled to high-resolution mass spectrometry has proven effective in identifying and quantifying TBBA. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.